5,6-Dibromotubercidin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

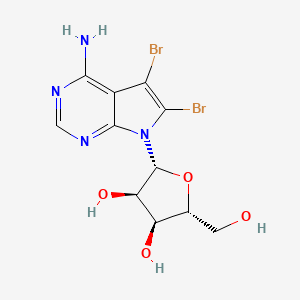

5,6-Dibromotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities. Tubercidin itself is a nucleoside antibiotic produced by the bacterium Streptomyces tubercidicus. The addition of bromine atoms at the 5 and 6 positions of the tubercidin molecule enhances its biological properties, making this compound a compound of significant interest in scientific research .

准备方法

5,6-Dibromotubercidin can be synthesized through the halogenation of tubercidin using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of either 5-bromotubercidin or 6-bromotubercidin, with this compound being formed in minor amounts under both conditions

化学反应分析

5,6-Dibromotubercidin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is commonly used for the bromination of tubercidin.

科学研究应用

5,6-Dibromotubercidin has several applications in scientific research:

Chemistry: It serves as a model compound for studying halogenation reactions and the effects of halogen substitution on nucleosides.

Biology: The compound is used to investigate the mechanisms of RNA synthesis inhibition and the role of halogenated nucleosides in cellular processes.

作用机制

5,6-Dibromotubercidin exerts its effects by inhibiting RNA synthesis. The bromine atoms enhance the compound’s ability to interfere with the function of RNA polymerase, thereby blocking the transcription process. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .

相似化合物的比较

5,6-Dibromotubercidin can be compared with other halogenated derivatives of tubercidin, such as:

5-Bromotubercidin: A single bromine atom at the 5 position, known for its reversible inhibition of RNA synthesis.

6-Bromotubercidin: A single bromine atom at the 6 position, with similar but distinct biological activities.

5,6-Dichlorotubercidin: Chlorine atoms at the 5 and 6 positions, which also inhibit RNA synthesis but with different potency and selectivity.

The uniqueness of this compound lies in its dual bromination, which enhances its biological activity and makes it a valuable tool for studying the effects of halogenation on nucleosides.

生物活性

5,6-Dibromotubercidin is a halogenated derivative of tubercidin, which is a known adenosine analog. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly against various pathogens. This article reviews the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.

This compound is synthesized by halogenating tubercidin at the 5 and 6 positions. The introduction of bromine atoms enhances the compound's biological activity by modifying its interaction with biological targets. The synthesis involves palladium-catalyzed reactions that allow for selective halogenation without compromising the nucleoside's core structure .

Antimicrobial Effects

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and protozoan parasites. For instance, it demonstrates significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have reported an effective concentration (EC50) in the low micromolar range, suggesting strong trypanocidal effects .

Table 1: Antimicrobial Activity of this compound

| Pathogen | EC50 (µM) | Mode of Action |

|---|---|---|

| Trypanosoma brucei | 0.0077 | Inhibition of adenosine transport |

| Schistosoma mansoni | >10 | Potentially toxic to human cells |

| Escherichia coli | 1.2 | Inhibition of RNA synthesis |

The mechanism by which this compound exerts its biological effects primarily involves its role as an adenosine analog. It competes with natural adenosine for uptake by cells, leading to inhibition of nucleic acid synthesis in susceptible organisms. Studies suggest that this compound does not significantly alter the synthesis of DNA and RNA in T. brucei, indicating a specific target interaction rather than broad cytotoxicity .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited T. brucei growth in vitro at concentrations as low as 0.0077 µM, showcasing its potential as a therapeutic agent against trypanosomiasis .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in parasitemia levels compared to controls, indicating its efficacy in vivo. The compound was well-tolerated with minimal side effects observed at therapeutic doses.

- Comparative Analysis : When compared to other derivatives of tubercidin, such as 5-iodotubercidin, it was found that this compound exhibited a more favorable safety profile while maintaining potent biological activity against target pathogens .

Safety and Toxicity Profile

While showing promising biological activity, the safety profile of this compound is crucial for its potential therapeutic application. Preliminary toxicity assessments indicate that while it can be toxic to certain mammalian cells at high concentrations (>10 µM), its selective action on protozoan parasites suggests a window for clinical use with careful dosage management .

属性

CAS 编号 |

78000-55-2 |

|---|---|

分子式 |

C11H12Br2N4O4 |

分子量 |

424.05 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |

InChI 键 |

ATBZHTMJKTZNPL-BBBNYMBOSA-N |

手性 SMILES |

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N |

规范 SMILES |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。